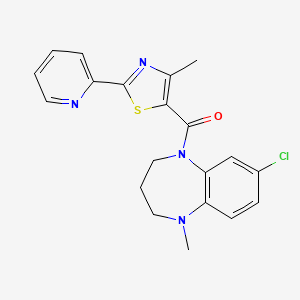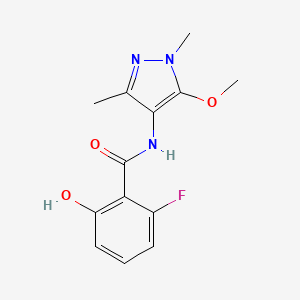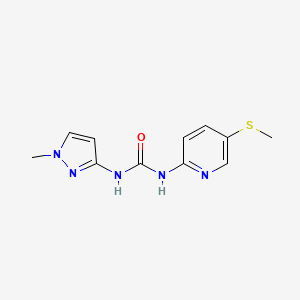
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone: is a complex organic compound that features a benzodiazepine core fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common approach is to first synthesize the 7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl moiety through a cyclization reaction involving an appropriate amine and a chloro-substituted precursor. Subsequently, the thiazole ring can be introduced via a condensation reaction with a suitable thioamide[_{{{CITATION{{{_3{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced at specific sites, such as the nitrogen atoms in the benzodiazepine ring.
Substitution: : Various substituents can be introduced at different positions on the benzodiazepine and thiazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Reduced benzodiazepine derivatives.
Substitution: : Substituted benzodiazepine and thiazole derivatives.
Scientific Research Applications
Medicine: : It may serve as a lead compound for the development of new pharmaceuticals, particularly in the area of central nervous system (CNS) drugs.
Biology: : The compound can be used as a tool in biological studies to understand the interaction of benzodiazepines with biological targets.
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Industry: : Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes in the CNS. The benzodiazepine moiety is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a key role in regulating neuronal excitability.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the chloro-substituted benzodiazepine and the methylated thiazole ring. Similar compounds include:
Benzodiazepines: : Commonly used as anxiolytics, sedatives, and anticonvulsants.
Thiazole derivatives: : Known for their antimicrobial and anticancer properties.
Properties
IUPAC Name |
(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-13-18(27-19(23-13)15-6-3-4-9-22-15)20(26)25-11-5-10-24(2)16-8-7-14(21)12-17(16)25/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMUHFQWEBEMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)N3CCCN(C4=C3C=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-ethylsulfonylphenyl)methyl]-5,6-dimethylpyridazin-3-amine](/img/structure/B6622463.png)
![(2,4-Difluorophenyl)-[4-(1-hydroxycyclobutanecarbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B6622471.png)

![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B6622486.png)
![N-[4-(dimethylamino)phenyl]-2-fluoro-6-hydroxy-N-methylbenzamide](/img/structure/B6622489.png)
![1-(4-bromo-2-chlorophenyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B6622492.png)
![N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]ethanesulfonamide](/img/structure/B6622498.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-methyl-2,3-dihydroindole-6-sulfonamide](/img/structure/B6622500.png)
![N-[5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B6622506.png)
![[4-(2,3-Difluorophenyl)piperidin-1-yl]-(4-hydroxycyclohexyl)methanone](/img/structure/B6622511.png)

![N-methyl-N-[[4-(5-methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]methyl]benzamide](/img/structure/B6622533.png)


